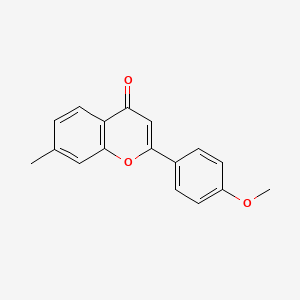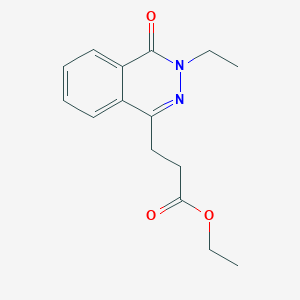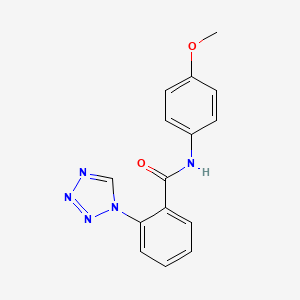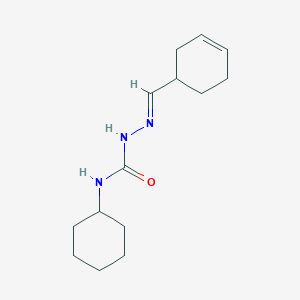
2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one
Vue d'ensemble
Description
2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one, commonly known as 'Diosmin', is a flavonoid compound found in various plants, including citrus fruits. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anti-cancer properties. In
Applications De Recherche Scientifique
Phototransformation and Synthesis
Phototransformation Studies : Research on 2-(3-methoxyphenyl)-4H-chromen-4-ones, closely related to the compound , reveals their potential in phototransformation. These chromenones, when exposed to UV light, generate a tetracyclic scaffold with potential in developing novel photochemical processes (Khanna et al., 2015).
Synthesis and Characterization : The synthesis and characterization of novel compounds, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, have been documented. This research demonstrates the compound's relevance in synthesizing medically significant molecules like Warfarin and its analogues (Alonzi et al., 2014).
Photovoltaic and Antibacterial Applications
Photovoltaic Properties : A study on chromen-2-one-based organic dyes, including compounds structurally similar to 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one, highlights their applications in dye-sensitized solar cells. These dyes exhibit improved light-capturing and electron injection capabilities, enhancing photoelectric conversion efficiency (Gad et al., 2020).
Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have shown promising antibacterial activity. These compounds demonstrate high-level bacteriostatic and bactericidal properties, indicating the potential use of similar chromen-4-one derivatives in antimicrobial applications (Behrami & Dobroshi, 2019).
Fluorescence and Sensor Applications
- Environment-Sensitive Fluorophore : Research on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a structurally related compound, shows its potential as an environment-sensitive fluorophore. This property is useful in developing new fluorogenic sensors, particularly for detecting changes in protic environments (Uchiyama et al., 2006).
Medical and Biochemical Research
Cancer Research : Synthesis and evaluation of ruthenium flavanol complexes, including 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, have been conducted for their potential in breast cancer treatment. These complexes exhibited significant cytotoxicity against breast cancer cell lines (Singh et al., 2017).
Synthesis of PET Agents : Carbon-11-labeled chromen-4-one derivatives, similar in structure to the compound of interest, have been synthesized as potential PET agents for imaging DNA-dependent protein kinase in cancer (Gao et al., 2012).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-14-15(18)10-16(20-17(14)9-11)12-4-6-13(19-2)7-5-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROFIVUBLIRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)

![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)


![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)
![2-(3-chlorophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5737391.png)
![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737400.png)
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)
